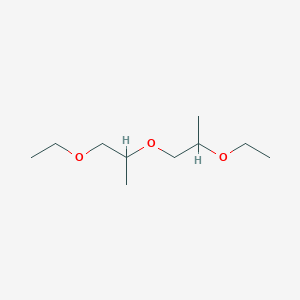
1-Ethoxy-2-(2-ethoxypropoxy)propane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethoxy-2-(2-ethoxypropoxy)propane is an organic compound with the molecular formula C8H18O3. It is a colorless liquid that is used in various industrial and research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Ethoxy-2-(2-ethoxypropoxy)propane can be synthesized through several methods. One common approach involves the reaction of 1,2-propanediol with ethyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-Ethoxy-2-(2-ethoxypropoxy)propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are typically employed.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Ethoxy-2-(2-ethoxypropoxy)propane has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: The compound is utilized in biochemical assays and as a medium for cell culture.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is employed in the production of polymers, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of 1-Ethoxy-2-(2-ethoxypropoxy)propane involves its interaction with various molecular targets. The ethoxy groups in the compound can participate in hydrogen bonding and other intermolecular interactions, influencing the reactivity and stability of the compound in different environments. The pathways involved in its reactions include nucleophilic substitution and oxidation-reduction mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
1-Ethoxy-2-propanol: Similar in structure but with only one ethoxy group.
2-Ethoxypropane: Another related compound with a simpler structure.
Uniqueness
1-Ethoxy-2-(2-ethoxypropoxy)propane is unique due to its dual ethoxy groups, which provide distinct chemical properties and reactivity compared to similar compounds. This makes it particularly useful in applications requiring specific solubility and reactivity characteristics.
Propiedades
Número CAS |
852049-70-8 |
|---|---|
Fórmula molecular |
C10H22O3 |
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
1-ethoxy-2-(2-ethoxypropoxy)propane |
InChI |
InChI=1S/C10H22O3/c1-5-11-7-9(3)13-8-10(4)12-6-2/h9-10H,5-8H2,1-4H3 |
Clave InChI |
ZIKLJUUTSQYGQI-UHFFFAOYSA-N |
SMILES canónico |
CCOCC(C)OCC(C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


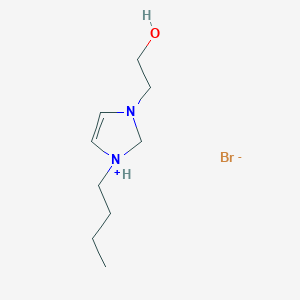
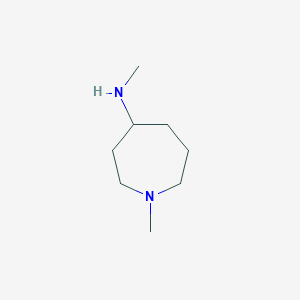
![5-Ethyl-3-{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B14178565.png)
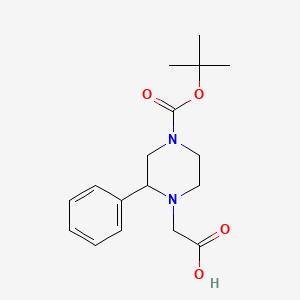
![Glycine, N-(carboxymethyl)-N-[2-[6-(methylamino)-9H-purin-9-yl]acetyl]-](/img/structure/B14178576.png)
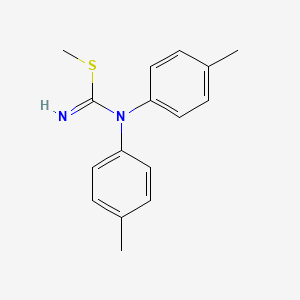
![Benzenemethanamine, 4-[4-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-2-yl]-N,N-dimethyl-](/img/structure/B14178589.png)
![3-Isothiazolemethanol, 5-[[6-methyl-3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]imidazo[1,2-a]pyrazin-8-yl]amino]-](/img/structure/B14178598.png)
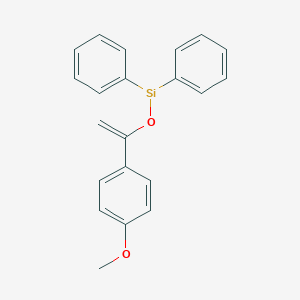
![2-[2-[2-Hydroxy-3,5-bis(2-phenylpropan-2-yl)phenyl]sulfanylethylsulfanyl]-4,6-bis(2-phenylpropan-2-yl)phenol](/img/structure/B14178602.png)
![(3S)-11-[(Oxan-2-yl)oxy]undec-1-yn-3-ol](/img/structure/B14178607.png)
![3-[2-(3-Phenylprop-2-EN-1-YL)phenyl]prop-2-enoic acid](/img/structure/B14178609.png)
![Trimethoxy{4-[(trifluoroethenyl)oxy]phenyl}silane](/img/structure/B14178616.png)
![2-(1,1-Diphenylethyl)-3-hydroxy-2,3-dihydro-1H-benzo[e]isoindol-1-one](/img/structure/B14178621.png)
